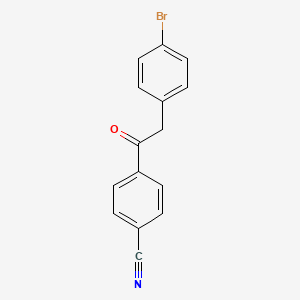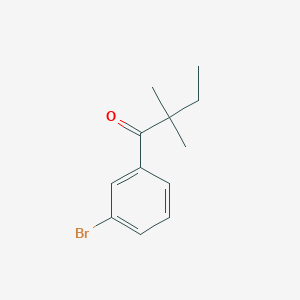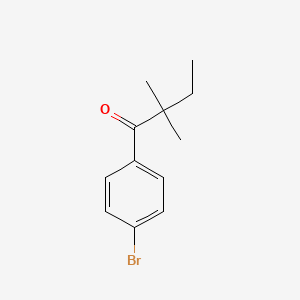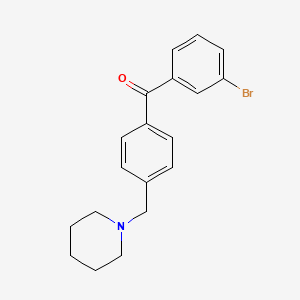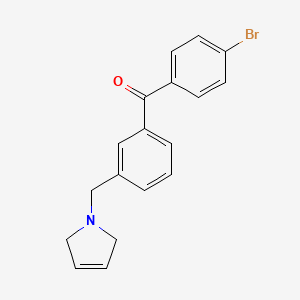
(4-Bromphenyl)(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanon
Übersicht
Beschreibung
(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Die Verbindung wurde bei der Synthese von Pyrazolinderivaten verwendet, die eine Reihe von biologischen Aktivitäten gezeigt haben . Pyrazoline und ihre Derivate wurden mit antibakteriellen, antifungalen, antiparasitären, entzündungshemmenden, Antidepressiva, Antikonvulsiva, antioxidativen und Antitumoraktivitäten gefunden .
Neurotoxizitätsstudien
Diese Verbindung wurde in Studien zur Untersuchung neurotoxischer Potentiale verwendet. Insbesondere wurde sie verwendet, um die Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn von Alevinen zu untersuchen .
Oxidativer Stress Studien
Die Verbindung wurde in Studien zur Untersuchung von oxidativem Stress verwendet. Sie wurde verwendet, um die Auswirkungen von oxidativem Stress auf verschiedene zelluläre Komponenten zu untersuchen .
Pharmakokinetische Modulation
Verbindungen mit ähnlichen Strukturen wurden verwendet, um die pharmakokinetischen Eigenschaften von Arzneimittelsubstanzen positiv zu modulieren . Die Einarbeitung dieses Heterocyclus in biologisch aktive Verbindungen kann durch eine Mannich-Reaktion erfolgen .
Forschung zur Behandlung von Krankheiten
Verbindungen mit ähnlichen Strukturen wurden bei der Entwicklung von Behandlungen für eine Vielzahl von Krankheitszuständen wie Parkinson und Alzheimer verwendet .
Antibakterielle Aktivität
Verbindungen mit ähnlichen Strukturen wurden bei der Entwicklung neuer antibakterieller Medikamente verwendet .
Antifungale Aktivität
Verbindungen mit ähnlichen Strukturen wurden bei der Entwicklung neuer antifungaler Medikamente verwendet .
Antitumoraktivität
Verbindungen mit ähnlichen Strukturen wurden bei der Entwicklung neuer Antitumormedikamente verwendet .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting AchE, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can affect neurotransmission and potentially modulate neurological functions.
Cellular Effects
The effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can alter gene expression patterns, affecting the transcription of genes involved in stress response and metabolic regulation.
Molecular Mechanism
At the molecular level, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Furthermore, the compound’s ability to generate ROS suggests that it may interact with mitochondrial components, disrupting electron transport and promoting oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound can result in sustained oxidative stress and potential cellular damage, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cholinergic signaling and neuroprotection . At high doses, it can induce toxic effects, including severe oxidative stress, cellular apoptosis, and organ damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
Within cells and tissues, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to plasma proteins, facilitating its transport through the bloodstream and enhancing its distribution to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt electron transport and promote oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and calcium homeostasis, further influencing cellular function.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNFZRZVUSIXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643479 | |
| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-98-5 | |
| Record name | Methanone, (4-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







